molecular formula C5H9N3O2S B11786907 4-(Ethylsulfonyl)-1H-pyrazol-5-amine

4-(Ethylsulfonyl)-1H-pyrazol-5-amine

Cat. No.: B11786907
M. Wt: 175.21 g/mol
InChI Key: STGPZUQICZOXHN-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Ethylsulfonyl)-1H-pyrazol-5-amine typically involves the reaction of ethylsulfonyl chloride with 1H-pyrazol-5-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Ethylsulfonyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-1H-pyrazol-5-amine
  • 4-(Propylsulfonyl)-1H-pyrazol-5-amine
  • 4-(Butylsulfonyl)-1H-pyrazol-5-amine

Uniqueness

4-(Ethylsulfonyl)-1H-pyrazol-5-amine is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfonyl group offers a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

4-ethylsulfonyl-1H-pyrazol-5-amine

InChI

InChI=1S/C5H9N3O2S/c1-2-11(9,10)4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8)

InChI Key

STGPZUQICZOXHN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)N

Origin of Product

United States

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